Cas no 85342-65-0 (N-Hydroxytetrachlorophthalimide)

N-Hydroxytetrachlorophthalimide structure
85342-65-0 structure
상품 이름:N-Hydroxytetrachlorophthalimide
CAS 번호:85342-65-0
MF:C8HCl4NO3
메가와트:300.910438299179
MDL:MFCD29088000
CID:726820
PubChem ID:329772721

N-Hydroxytetrachlorophthalimide 화학적 및 물리적 성질

이름 및 식별자

    • 4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione
    • 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione
    • 4,5,6,7-tetrachloro-2-hydroxyisoindole-1,3-dione
    • 4,5,6,7-Tetrachloro-2-hydroxy-1H-isoindole-1,3(2H)-dione
    • Tetrachloro-N-hydroxyphthalimide
    • N-Hydroxytetrachlorophthalimide
    • NSC 147247
    • NSC147247
    • UTRBHXSKVVPTLY-UHFFFAOYSA-N
    • AK548249
    • 3,4,5,6-Tetrachloro-N-hydroxyphthalimide
    • 4,5,6,7-tetrachloro-2-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
    • 4,5,6,7-Tetrachloro-2-hydroxy-1H-isoindole-1,3(2H)-dione (ACI)
    • DTXSID10301898
    • EN300-7353899
    • NSC-147247
    • SY269966
    • AS-68034
    • 85342-65-0
    • SB64016
    • SCHEMBL44069
    • H1765
    • DB-109977
    • C8HCl4NO3
    • MFCD29088000
    • AKOS030527081
    • MDL: MFCD29088000
    • 인치: 1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H
    • InChIKey: UTRBHXSKVVPTLY-UHFFFAOYSA-N
    • 미소: O=C1N(O)C(=O)C2C1=C(C(=C(C=2Cl)Cl)Cl)Cl

계산된 속성

  • 정밀분자량: 300.868
  • 동위원소 질량: 298.871
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 320
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.9
  • 토폴로지 분자 극성 표면적: 57.6

실험적 성질

  • 밀도: 2.041±0.06 g/cm3 (20 ºC 760 Torr),
  • 비등점: 532.1°C at 760 mmHg
  • 플래시 포인트: 275.6°C
  • 굴절률: 1.729
  • 용해도: Insuluble (2.4E-3 g/L) (25 ºC),

N-Hydroxytetrachlorophthalimide 보안 정보

  • 신호어:Danger
  • 피해 선언: H301
  • 경고성 성명: P301+P310
  • 위험물 운송번호:UN 2811 6.1 / PGIII
  • 저장 조건:Inert atmosphere,2-8°C(BD631146)
  • 패키지 그룹:
  • 위험 등급:6.1

N-Hydroxytetrachlorophthalimide 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A166141-25g
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione
85342-65-0 97%
25g
$207.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1112200-25g
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione
85342-65-0 98%
25g
¥1476.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T53840-1g
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione
85342-65-0 95%
1g
¥211.0 2023-09-06
Ambeed
A166141-5g
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione
85342-65-0 97%
5g
$52.0 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
ALD00564-1G
N-Hydroxytetrachlorophthalimide
85342-65-0
1G
¥389.14 2022-02-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T53840-5g
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione
85342-65-0 95%
5g
¥872.0 2023-09-06
TRC
H805115-25g
N-Hydroxytetrachlorophthalimide
85342-65-0
25g
$ 1386.00 2023-09-07
Matrix Scientific
222976-10g
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione, 95% min
85342-65-0 95%
10g
$399.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T53840-25g
4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione
85342-65-0
25g
¥4716.0 2021-09-03
eNovation Chemicals LLC
D755553-5g
4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione
85342-65-0 97%
5g
$100 2024-06-07

N-Hydroxytetrachlorophthalimide 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ;  0.5 min, rt
참조
Microwave-assisted synthesis of N-hydroxyphthalimide derivatives
Sugamoto, Kazuhiro; et al, Synthetic Communications, 2005, 35(1), 67-70

합성회로 2

반응 조건
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ;  2 h, rt → 50 °C
참조
Controlled poly(olefin)s via decarboxylation of poly(acrylic acid)
Chapman, Robert; et al, Polymer Chemistry, 2017, 8(43), 6636-6643

합성회로 3

반응 조건
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
1.2 Reagents: Hydroxylamine Solvents: Water
1.3 Solvents: Diethyl ether
1.4 Reagents: Hydrochloric acid Solvents: Water
참조
Mild and convenient one pot synthesis of N-hydroxyimides from N-unsubstituted imides
Einhorn, Cathy; et al, Synthetic Communications, 2001, 31(5), 741-748

합성회로 4

반응 조건
1.1 Reagents: Pyridine ,  Hydroxyamine hydrochloride ;  4 h, rt → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 60 °C
참조
Scalable and sustainable electrochemical allylic C-H oxidation
Horn, Evan J.; et al, Nature (London, 2016, 533(7601), 77-81

N-Hydroxytetrachlorophthalimide Raw materials

N-Hydroxytetrachlorophthalimide Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:85342-65-0)N-Hydroxytetrachlorophthalimide
A1052114
순결:99%
재다:25g
가격 ($):192.0